

## Novel terpenoids identified in jasmine flowers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Jasminine	
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An In-depth Guide to Novel Terpenoids from Jasminum Species

#### Introduction

Jasmine (Jasminum spp.), a member of the Oleaceae family, is globally renowned for its intensely fragrant flowers, which are a cornerstone of the perfume industry and traditional medicine. The characteristic aroma is composed of a complex blend of volatile organic compounds (VOCs), with terpenoids being a major class. Terpenoids not only define the floral scent but also play crucial roles in plant defense and pollination.[1] Ongoing phytochemical investigations into various Jasminum species continue to reveal previously uncharacterized compounds, offering new opportunities for drug development, fragrance creation, and a deeper understanding of plant biochemistry.

Recent advances in genomic and metabolomic analyses have accelerated the discovery of novel compounds and the elucidation of their biosynthetic pathways.[2][3] The terpene synthase (TPS) gene family, responsible for the final catalytic step in terpenoid synthesis, has been found to be significantly amplified in Jasminum sambac, contributing to the rich diversity of terpenes produced by the flower.[2][4] This guide provides a technical overview of recently identified novel terpenoids in the Jasminum genus, detailed experimental protocols for their identification, and visualizations of key biochemical and experimental pathways.

## **Newly Identified Novel Triterpenoids**

While much research focuses on the volatile terpenoids responsible for fragrance, recent studies have successfully isolated and characterized non-volatile novel terpenoids from jasmine plant tissues. A 2023 study on the roots of Jasminum sambac (L.) Ait. led to the



isolation of four new unusual pentacyclic triterpenoids.[5] The structures of these compounds were elucidated using advanced spectroscopic methods, including 1D/2D NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction.[5]

Table 1: Novel Pentacyclic Triterpenoids from Jasminum sambac Roots[5]

Compound Name	Molecular Formula	HRESIMS Data (m/z)	Key Characteristics
Compound 1	С30Н32О7	527.2040 [M+Na]+	Golden yellow solid; Orthorhombic crystal system
Compound 2	С30Н32О7	527.2038 [M+Na]+	White amorphous powder
Compound 3	С30Н32О7	527.2041 [M+Na]+	White amorphous powder
Compound 4	С30Н32О6	511.2091 [M+Na]+	White amorphous powder

## Quantitative Analysis of Volatile Terpenoids in Jasmine Flowers

The floral fragrance of jasmine is primarily determined by its unique profile of volatile terpenoids. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identifying and quantifying these compounds. The relative abundance of these terpenoids can vary significantly between different species and even cultivars, leading to novel scent profiles.

Table 2: Relative Abundance (%) of Major Volatile Terpenoids in Select Jasminum Species



Compound	Class	J. sambac (cv. Ramanthapura m Gundumalli) [6]	J. officinale (var. Grandiflorum) [7]	J. grandiflorum (Headspace)[8]
Linalool	Monoterpenoid	1.8 - 3.5%	10.72%	11.05%
D-Limonene	Monoterpenoid	0.8 - 1.5%	6.43%	Detected
α-Farnesene	Sesquiterpenoid	10.2 - 14.1%	7.72%	96% of sesquiterpenes
Germacrene-D	Sesquiterpenoid	1.5 - 2.8%	Not Reported	Not Reported
Geranyl Linalool	Diterpenoid	1.1 - 2.5%	12.86%	Not Reported
Nerolidol	Sesquiterpenoid	< 1%	Not Reported	Detected

# Experimental Protocols Protocol for Analysis of Volatile Terpenoids by GC-MS

This protocol outlines a standard method for the extraction and analysis of volatile organic compounds from jasmine flowers, adapted from methodologies described in recent literature.[1] [9][10]

- Plant Material Collection: Collect fresh, fully opened jasmine flowers during their peak emission period (typically evening or night). Use immediately or flash-freeze in liquid nitrogen and store at -80°C.
- Extraction Method (Headspace Solid-Phase Microextraction HS-SPME):
  - Place a known quantity (e.g., 1-2 g) of fresh flowers into a 20 mL headspace vial and seal tightly with a PTFE/silicone septum cap.
  - Incubate the vial at a controlled temperature (e.g., 40°C) for 30 minutes to allow volatiles to equilibrate in the headspace.
  - Expose a SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.



- GC-MS Analysis:
  - Immediately insert the SPME fiber into the GC injector port, which is set to a high temperature (e.g., 250°C) for thermal desorption of the analytes.
  - Gas Chromatograph: Agilent 7890A or equivalent.
  - Column: Use a non-polar capillary column, such as an Agilent DB-5MS (30 m × 0.25 mm × 0.25 μm).[9]
  - Carrier Gas: Helium at a constant flow rate of 1 ml/min.[9]
  - Oven Temperature Program:
    - Initial temperature at 50°C, hold for 2 minutes.
    - Ramp at 4°C/min to 270°C.
    - Hold at 270°C for 5-10 minutes.[1]
  - Mass Spectrometer: Agilent 5975C or equivalent.
  - o Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 500.
- Compound Identification: Identify the separated compounds by comparing their mass spectra with reference spectra in established libraries such as NIST and Willey. Confirm identities using retention indices (RI) calculated with a homologous series of n-alkanes.

# Protocol for Isolation and Elucidation of Novel Non-Volatile Terpenoids

This protocol describes a general workflow for the discovery of new, non-volatile compounds, based on the methods used to identify the novel pentacyclic triterpenoids from J. sambac roots. [5]

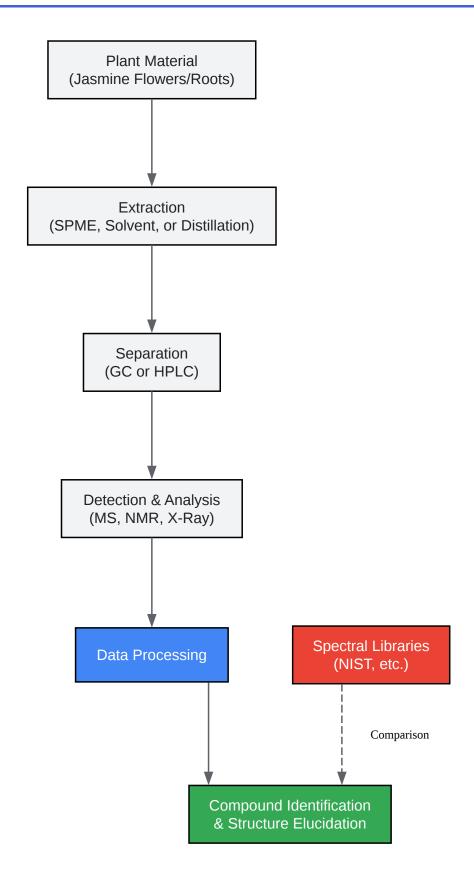


- Extraction: Air-dry and powder the plant material (e.g., roots). Perform exhaustive extraction with a solvent such as 95% ethanol at room temperature. Concentrate the resulting extract under reduced pressure.
- Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol).
- Chromatographic Separation:
  - Subject the target fraction (e.g., the ethyl acetate fraction) to repeated column chromatography.
  - Use various stationary phases, including silica gel, Sephadex LH-20, and ODS (Octadecylsilane).
  - Employ gradient elution systems to separate the compounds.
- Purification: Purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC).
- Structure Elucidation:
  - HRESIMS: Determine the molecular formula of the pure compound.
  - NMR Spectroscopy: Perform comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC)
     NMR analyses to determine the chemical structure, connectivity, and stereochemistry.
  - Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, use this technique for unambiguous determination of the absolute structure.

# Visualization of Workflows and Pathways Experimental Workflow for Terpenoid Identification

The following diagram illustrates the general experimental pipeline for the identification of terpenoids from plant material.





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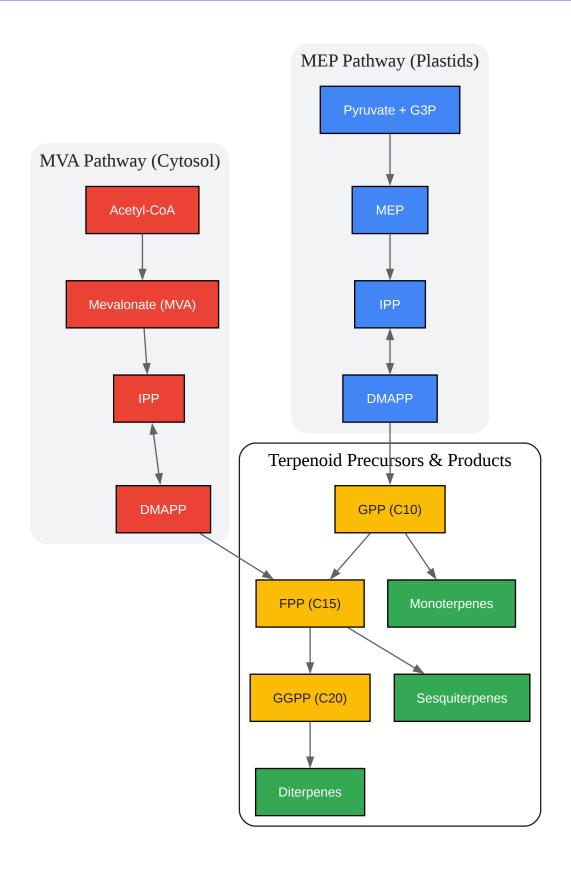
Caption: General experimental workflow for terpenoid identification.



### **Terpenoid Biosynthesis Pathways in Plants**

Terpenoids are synthesized from five-carbon isoprene units that are produced via two primary pathways: the mevalonate (MVA) pathway, which occurs in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[2][11] These pathways provide the precursors for the various classes of terpenoids.





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Caption: Simplified overview of terpenoid biosynthesis pathways.



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- To cite this document: BenchChem. [Novel terpenoids identified in jasmine flowers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672799#novel-terpenoids-identified-in-jasmine-flowers]

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